![molecular formula C5H6F3N3 B7884168 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B7884168.png)
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C5H6F3N3 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrazolo[1,5-a] Pyrimidines : This research focused on synthesizing and characterizing pyrazolo[1,5-a] pyrimidine derivatives, indicating the compound's use in the synthesis of complex organic structures with potential medicinal applications (Xu Li-feng, 2011).
Antitumor, Antifungal, and Antibacterial Applications : A study explored the synthesis of various pyrazole derivatives and investigated their biological activities, including antitumor, antifungal, and antibacterial effects (A. Titi et al., 2020).
Nucleophilic Substitution Reactions : Research on the reactivity of 3,4,5-trinitropyrazole and its N-methyl derivative revealed insights into nucleophilic substitution reactions, which are fundamental in organic synthesis (I. Dalinger et al., 2013).
Organometallic Chemistry : A study on the site-selective functionalization of trifluoromethyl-substituted pyrazoles, including 1-methyl-5-(trifluoromethyl)pyrazole, revealed important insights into organometallic methods and regioflexible conversion of heterocyclic compounds (M. Schlosser et al., 2002).
Synthesis of 5-trifluoromethylpyrazoles : Research on the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazoles discussed the utility of these compounds as building blocks for regiospecific construction of pyrazole rings (Mara E. F. Braibante et al., 1993).
High-Energy Density Materials : A study conducted theoretical analyses on various substituted 3,4,5-trinitro-1H-pyrazoles for potential applications as high-energy density materials (P. Ravi et al., 2010).
Drug Discovery : Research on the synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives indicated potential applications in drug discovery (Fuchao Yu et al., 2013).
properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-11-4(5(6,7)8)3(9)2-10-11/h2H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTILUSPCOIRGGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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